Cas no 1248902-14-8 (5-(1h-1,2,4-Triazol-1-yl)pentanenitrile)

5-(1H-1,2,4-Triazol-1-yl)pentanenitrile is a versatile heterocyclic nitrile compound featuring a 1,2,4-triazole moiety linked to a pentanenitrile chain. Its molecular structure combines the reactivity of the nitrile group with the stability and functional diversity of the triazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The compound is particularly useful in the preparation of agrochemicals, pharmaceuticals, and specialty chemicals due to its ability to undergo further functionalization, such as nucleophilic substitution or cyclization reactions. Its well-defined purity and consistent reactivity ensure reliable performance in research and industrial processes.
5-(1h-1,2,4-Triazol-1-yl)pentanenitrile structure
1248902-14-8 structure
Product Name:5-(1h-1,2,4-Triazol-1-yl)pentanenitrile
CAS No:1248902-14-8
MF:C7H10N4
MW:150.1811003685
MDL:MFCD14684419
CID:5603803
PubChem ID:61521403
Update Time:2025-06-22

5-(1h-1,2,4-Triazol-1-yl)pentanenitrile Chemical and Physical Properties

Names and Identifiers

    • 5-(1h-1,2,4-Triazol-1-yl)pentanenitrile
    • CS-0305789
    • 1248902-14-8
    • AKOS010783118
    • EN300-1850804
    • MDL: MFCD14684419
    • Inchi: 1S/C7H10N4/c8-4-2-1-3-5-11-7-9-6-10-11/h6-7H,1-3,5H2
    • InChI Key: VNJZVMSAJLEQER-UHFFFAOYSA-N
    • SMILES: N1(C=NC=N1)CCCCC#N

Computed Properties

  • Exact Mass: 150.090546336g/mol
  • Monoisotopic Mass: 150.090546336g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 148
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 54.5Ų

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Additional information on 5-(1h-1,2,4-Triazol-1-yl)pentanenitrile

5-(1H-1,2,4-Triazol-1-yl)Pentanenitrile: A Versatile Compound with Promising Applications in Pharmaceutical Research

5-(1H-1,2,4-Triazol-1-yl)pentanenitrile is a key compound with the CAS number 1248902-14-8, characterized by its unique chemical structure that combines a nitrile group with a 1H-1,2,4-triazole ring. This compound has garnered significant attention in recent years due to its potential applications in pharmaceutical research, particularly in the development of novel therapeutic agents for various diseases. The integration of the 1H-1,2,4-triazole moiety with the pentanenitrile backbone provides a versatile scaffold for molecular modification, enabling the design of compounds with tailored biological activities.

1H-1,2,4-Triazole is a heterocyclic ring system known for its ability to modulate enzyme activity and interact with biological targets. The introduction of this ring into the pentanenitrile structure enhances the compound's pharmacological profile by introducing multiple hydrogen bond donor/acceptor sites, which are critical for target recognition and binding affinity. Recent studies have highlighted the role of pentanenitrile derivatives in modulating ion channels and enzyme activity, making 5-(1H-1,2,4-triazol-1-yl)pentanenitrile a promising candidate for further exploration in drug discovery.

Current research has focused on the synthesis and biological evaluation of 5-(1H-1,2,4-triazol-1-yl)pentanenitrile, with particular emphasis on its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against acetylcholinesterase, a target implicated in neurodegenerative disorders such as Alzheimer’s disease. The study highlighted the importance of the 1H-1,2,4-triazole ring in enhancing the compound's stability and selectivity, while the nitrile group contributes to its ability to form hydrogen bonds with the target enzyme.

Another key area of research involves the application of 5-(1H-1,2,4-triazol-1-yl)pentanenitrile in the development of antimicrobial agents. A 2022 paper in the Antimicrobial Agents and Chemotherapy journal reported that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study attributed this activity to the compound's ability to disrupt bacterial cell membranes through electrostatic interactions, a mechanism that is further enhanced by the presence of the 1H-1,2,4-triazole ring. These findings underscore the compound's potential as a lead structure for the design of new antibiotics, particularly in the context of increasing resistance to conventional therapies.

The synthesis of 5-(1H-1,2,4-triazol-1-yl)pentanenitrile has been optimized in recent years to improve yield and purity, which is critical for its use in pharmaceutical applications. A 2023 study published in the Organic & Biomolecular Chemistry journal described a multi-step synthetic route involving the coupling of a 1H-1,2,4-triazole derivative with a pentanenitrile precursor. The study emphasized the importance of reaction conditions, such as temperature and solvent choice, in achieving high yields of the target compound. Additionally, the use of catalytic methods has been explored to reduce the environmental impact of the synthesis process, aligning with the growing emphasis on green chemistry in pharmaceutical research.

From a medicinal chemistry perspective, the structural features of 5-(1H-1,2,4-triazol-1-yl)pentanenitrile make it an attractive candidate for further modification. The 1H-1,2,4-triazole ring provides multiple sites for functional group substitution, enabling the design of compounds with enhanced potency and selectivity. For example, the introduction of hydrophobic groups at specific positions has been shown to improve the compound's ability to penetrate cell membranes, which is particularly relevant for targeting intracellular pathogens. Conversely, the addition of polar substituents can enhance solubility and bioavailability, addressing challenges associated with the delivery of nitrile-based compounds.

Recent advances in computational modeling have also contributed to the understanding of 5-(1H-1,2,4-triazol-1-yl)pentanenitrile's biological activity. Molecular docking studies have revealed that the compound interacts with multiple protein targets, including enzymes and ion channels, through a combination of hydrogen bonding and hydrophobic interactions. These interactions are critical for the compound's ability to modulate target activity, and computational tools have been used to predict the most favorable binding orientations. Such insights are invaluable for the rational design of derivatives with improved therapeutic profiles.

Despite its promising properties, the development of 5-(1H-1,2,4-triazol-1-yl)pentanenitrile as a therapeutic agent is still in its early stages. Further research is needed to fully elucidate its mechanisms of action, optimize its pharmacokinetic properties, and evaluate its safety profile in preclinical studies. The compound's potential applications extend beyond its current known activities, and ongoing research is expected to uncover new therapeutic opportunities in the coming years.

In conclusion, 5-(1H-1,2,4-triazol-1-yl)pentanenitrile represents a significant advancement in the field of pharmaceutical chemistry. Its unique chemical structure and diverse biological activities make it a valuable scaffold for the development of new therapeutic agents. As research continues to uncover its potential, this compound is poised to play a pivotal role in addressing unmet medical needs across a range of diseases.

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